An In-depth Technical Guide to 3-Alkyl-4H-1,2,4-triazol-4-amines with a Focus on the 3-Isopropyl Analogue
An In-depth Technical Guide to 3-Alkyl-4H-1,2,4-triazol-4-amines with a Focus on the 3-Isopropyl Analogue
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-alkyl-4H-1,2,4-triazol-4-amines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. While the primary focus is on the 3-isopropyl derivative (CAS 76429-73-7), this document also addresses the notable lack of specific data for this compound and a critical discrepancy in its registered CAS number. Consequently, this guide synthesizes information from closely related analogues to provide a robust framework for researchers, scientists, and drug development professionals. The content covers general synthetic strategies, known biological activities, and key structural-activity relationships, supported by experimental insights and a comprehensive list of authoritative references.
Introduction and a Critical Note on CAS Number 76429-73-7
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide spectrum of pharmacological activities. The 4-amino-1,2,4-triazole moiety, in particular, serves as a versatile building block for the synthesis of novel therapeutic agents. The introduction of an alkyl group, such as isopropyl, at the 3-position can significantly influence the compound's steric and electronic properties, potentially leading to enhanced biological activity and selectivity.
It is imperative, however, to begin with a crucial clarification regarding the Chemical Abstracts Service (CAS) number 76429-73-7, which has been assigned to 3-Isopropyl-4H-1,2,4-triazol-4-amine. Our investigation has revealed a significant conflict in major chemical databases, where this CAS number is also assigned to an entirely different molecule: 2,3-Dihydrobenzofuran-5-carboxylic Acid . This ambiguity presents a considerable challenge for researchers and necessitates careful verification of the compound's identity through analytical means beyond its CAS number.
Due to this discrepancy and the scarcity of specific experimental data for 3-Isopropyl-4H-1,2,4-triazol-4-amine, this guide will provide a broader perspective on the 3-alkyl-4-amino-1,2,4-triazole chemical family. The principles of synthesis, potential biological activities, and structure-activity relationships discussed herein are drawn from the broader literature on this class of compounds and are intended to serve as a foundational resource for researchers working with these molecules.
General Synthesis of 3-Alkyl-4-amino-1,2,4-triazoles
The synthesis of 3-alkyl-4-amino-1,2,4-triazoles can be achieved through several established synthetic routes. A common and effective method involves the cyclization of a carboxylic acid with aminoguanidine or a derivative thereof. This approach allows for the introduction of various alkyl groups at the 3-position by selecting the corresponding carboxylic acid.
A general and efficient method for preparing 3-amino-1,2,4-triazoles has been developed, which can be adapted for 3-alkyl substituted analogues.[1] The key intermediate is a substituted hydrazinecarboximidamide derivative, which can be synthesized through convergent routes.[1]
Representative Synthetic Protocol
A plausible synthetic pathway for 3-Isopropyl-4H-1,2,4-triazol-4-amine would start from isobutyric acid and aminoguanidine. A patented process for preparing 4-amino-1,2,4-(4H)triazole derivatives involves reacting a carboxylic acid with hydrazine in the presence of an acidic polymer resin, which allows the reaction to proceed under milder conditions.[2] For the synthesis of the diisopropyl-substituted analogue, the reaction temperature was raised to 210°C.[2]
Step-by-Step Methodology:
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Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and temperature probe, isobutyric acid and aminoguanidine hydrochloride are combined in a suitable solvent, such as isopropanol.
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Catalyst Addition: An acidic ion-exchange resin (e.g., Amberlyst 15) is added to the mixture.[2]
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Reaction: The mixture is heated to reflux with stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is cooled, and the resin is removed by filtration.
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Isolation and Purification: The filtrate is concentrated under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 3-Isopropyl-4H-1,2,4-triazol-4-amine.
Caption: A general workflow for the synthesis of 3-Isopropyl-4H-1,2,4-triazol-4-amine.
Physicochemical Properties
| Property | Value (for 4-amino-1,2,4-triazole) | Expected Influence of 3-Isopropyl Group |
| Molecular Formula | C₂H₄N₄ | C₅H₁₀N₄ |
| Molecular Weight | 84.08 g/mol [3] | 126.16 g/mol |
| Appearance | White to tan powder or crystals | Likely a crystalline solid |
| Melting Point | 84-88 °C | Expected to be different, likely higher |
| Boiling Point | 255 °C | Expected to be higher |
| Solubility | Soluble in water | Likely reduced water solubility due to the hydrophobic isopropyl group |
| pKa | Data not readily available | The amino group imparts basic character |
Spectroscopic Data
As with the physicochemical properties, specific spectroscopic data (NMR, IR, Mass Spectrometry) for 3-Isopropyl-4H-1,2,4-triazol-4-amine is not published. For research purposes, it is crucial to obtain this data for the synthesized compound to confirm its identity. Below are the expected characteristic signals for related 4-amino-1,2,4-triazole derivatives.[4][5]
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¹H NMR: Signals corresponding to the triazole ring protons, the amino group protons, and the protons of the isopropyl group (a doublet and a septet).
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¹³C NMR: Resonances for the two distinct carbons of the triazole ring and the carbons of the isopropyl group.
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IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amino group, C=N stretching of the triazole ring, and C-H stretching of the isopropyl group.
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Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (126.16 g/mol ).
Biological Activities and Potential Applications
The 1,2,4-triazole scaffold is a cornerstone in the development of various therapeutic agents. Derivatives of 4-amino-1,2,4-triazole have shown a wide range of biological activities.
Anticancer Activity
Numerous studies have highlighted the potential of 4-amino-1,2,4-triazole derivatives as anticancer agents.[6][7] Schiff base derivatives of 4-amino-1,2,4-triazole have been shown to inhibit the proliferation of cancer cell lines in a dose-dependent manner.[6] One study reported that a 4-amino-1,2,4-triazole Schiff base derivative had half-maximal inhibitory concentrations (IC₅₀) of 144.1 ± 4.68 µg/mL for A549 lung adenocarcinoma cells and 195.6 ± 1.05 µg/mL for Bel7402 human hepatoma cells.[6] The mechanism of action for some triazole-based anticancer agents involves the inhibition of tubulin polymerization.[8][9]
Anticonvulsant Activity
Derivatives of 4-amino-4H-1,2,4-triazole have been synthesized and screened for their anticonvulsant properties.[4] Certain synthesized compounds have shown significant protection in the maximal electroshock seizure (MES) model in rats, indicating potential for the development of new antiepileptic drugs.[4] The structure-activity relationship studies suggest that the nature of the substituent at the 3-position of the triazole ring can significantly influence the anticonvulsant activity.
Other Potential Applications
The versatile 1,2,4-triazole core has been incorporated into compounds with a broad range of other biological activities, including:
The specific biological profile of 3-Isopropyl-4H-1,2,4-triazol-4-amine remains to be elucidated through dedicated screening and mechanistic studies.
Safety and Handling
Specific toxicological data for 3-Isopropyl-4H-1,2,4-triazol-4-amine is not available. However, based on the data for the parent compound, 4-amino-1,2,4-triazole, caution should be exercised when handling this class of compounds.
General Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
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Handling: Avoid contact with skin and eyes. Avoid inhalation of dust. Handle in a well-ventilated area.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
3-Isopropyl-4H-1,2,4-triazol-4-amine belongs to a class of heterocyclic compounds with significant potential in drug discovery and development. While a notable lack of specific data for this particular compound and a conflicting CAS number assignment present challenges, the broader family of 3-alkyl-4-amino-1,2,4-triazoles has demonstrated promising anticancer, anticonvulsant, and other biological activities. This technical guide provides a foundational understanding of the synthesis, potential properties, and applications of this chemical class, intended to aid researchers in their exploration of these versatile molecules. It is strongly recommended that any research involving CAS 76429-73-7 be preceded by thorough analytical characterization to confirm the identity of the substance.
References
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Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. (n.d.). PubMed Central. Retrieved March 4, 2026, from [Link]
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Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. (2015). ResearchGate. Retrieved March 4, 2026, from [Link]
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A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research. Retrieved March 4, 2026, from [Link]
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A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles... (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]
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SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. (n.d.). DSpace. Retrieved March 4, 2026, from [Link]
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Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. (2008). PubMed Central. Retrieved March 4, 2026, from [Link]
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Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (2022). Al-Mustansiriyah Journal of Pharmaceutical Sciences. Retrieved March 4, 2026, from [Link]
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Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). MDPI. Retrieved March 4, 2026, from [Link]
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Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. (2005). PubMed. Retrieved March 4, 2026, from [Link]
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Synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. Retrieved March 4, 2026, from [Link]
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Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. (2025). ResearchGate. Retrieved March 4, 2026, from [Link]
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Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Publishing. Retrieved March 4, 2026, from [Link]
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Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. (2020). PubMed. Retrieved March 4, 2026, from [Link]
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Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. (2024). MDPI. Retrieved March 4, 2026, from [Link]
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